molecular formula C21H19IN2O2 B11529065 methyl 4-({(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)benzoate

methyl 4-({(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)benzoate

Cat. No.: B11529065
M. Wt: 458.3 g/mol
InChI Key: XJABEUQUIZEWGR-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino]benzoate is a complex organic compound with a unique structure that includes an iodophenyl group, a dimethylpyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Methyl 4-[(E)-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino]benzoate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the pyrrole ring can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: Similar in structure but lacks the pyrrole ring and the methylideneamino group.

    4-Iodoaniline: Contains the iodophenyl group but lacks the benzoate ester and the pyrrole ring.

    Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the iodophenyl group and the pyrrole ring.

Uniqueness

Methyl 4-[(E)-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19IN2O2

Molecular Weight

458.3 g/mol

IUPAC Name

methyl 4-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzoate

InChI

InChI=1S/C21H19IN2O2/c1-14-12-17(15(2)24(14)20-10-6-18(22)7-11-20)13-23-19-8-4-16(5-9-19)21(25)26-3/h4-13H,1-3H3

InChI Key

XJABEUQUIZEWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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